4-chlorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate
Overview
Description
4-chlorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C18H17ClN2O5 and its molecular weight is 376.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0825993 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Azo Polymers for Reversible Optical Storage Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, a compound with structural similarities to the requested molecule, was synthesized and copolymerized with azo compounds to study its application in reversible optical storage. These copolymers exhibited high photoinduced birefringence, suggesting their potential in optical data storage applications. The cooperative motion between the azo and benzoate groups enhances the optical properties, showcasing the material's relevance in developing advanced optical materials (Meng, Natansohn, Barrett, & Rochon, 1996).
Synthesis of Chlorambucil Derivatives Research into the synthesis of compounds structurally related to 4-chlorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate, such as chlorambucil derivatives, explores their potential in cancer treatment. These studies involve complex synthetic pathways and highlight the chemical versatility and potential pharmacological applications of these compounds (Buss, Coe, & Tatlow, 1997).
Vibrational Spectroscopic Studies on Drug Derivatives Vibrational spectroscopy and single-crystal X-ray diffraction techniques have been applied to derivatives like chloramphenicol succinate, which shares functional group characteristics with the queried compound. These studies provide insights into the compound's structural and electronic properties, aiding in the understanding of its interactions and potential applications in pharmaceuticals (Fernandes et al., 2017).
Molecular Docking and Biological Activity Studies A comparative study using molecular docking and vibrational spectroscopy on dichlorophenyl amino butanoic acid derivatives, related to the query compound, revealed their potential biological activities. These studies suggest the importance of such compounds in pharmacological research, particularly in developing new therapeutics (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Antimicrobial and Antioxidant Activities Research into compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which share a structural resemblance to the query, has shown promising antimicrobial and antioxidant activities. These findings underscore the potential of such compounds in developing new antimicrobial and antioxidant agents (Kumar et al., 2016).
Properties
IUPAC Name |
(4-chlorophenyl)methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-12-2-7-15(16(10-12)21(24)25)20-17(22)8-9-18(23)26-11-13-3-5-14(19)6-4-13/h2-7,10H,8-9,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLLXTVMUNKHII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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